molecular formula C10H19N B13344015 (6-Methylspiro[2.5]octan-6-yl)methanamine

(6-Methylspiro[2.5]octan-6-yl)methanamine

Cat. No.: B13344015
M. Wt: 153.26 g/mol
InChI Key: NRNMYGWVRSUVJY-UHFFFAOYSA-N
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Description

(6-Methylspiro[2.5]octan-6-yl)methanamine: is a chemical compound with the molecular formula C10H19N . It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by a spirocyclic structure, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methylspiro[2.5]octan-6-yl)methanamine typically involves the formation of the spirocyclic ring followed by the introduction of the methanamine group. One common method includes the cyclization of a suitable precursor under acidic or basic conditions, followed by reductive amination to introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: (6-Methylspiro[2.5]octan-6-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methanamine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Typical conditions involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (6-Methylspiro[2.5]octan-6-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications.

Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and efficacy.

Industry: Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (6-Methylspiro[2.5]octan-6-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (6-Methylspiro[2.5]octan-6-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    (6-Methylspiro[2.5]octan-6-yl)acetic acid: Contains a carboxylic acid group instead of a methanamine group.

Uniqueness: (6-Methylspiro[2.5]octan-6-yl)methanamine is unique due to its spirocyclic structure combined with a methanamine group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

(6-methylspiro[2.5]octan-6-yl)methanamine

InChI

InChI=1S/C10H19N/c1-9(8-11)2-4-10(5-3-9)6-7-10/h2-8,11H2,1H3

InChI Key

NRNMYGWVRSUVJY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CC1)CC2)CN

Origin of Product

United States

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